molecular formula C13H20N2O B1285225 {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine CAS No. 122893-33-8

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine

Cat. No. B1285225
Key on ui cas rn: 122893-33-8
M. Wt: 220.31 g/mol
InChI Key: MZTRPMDTKZJSDX-UHFFFAOYSA-N
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Patent
US06541499B1

Procedure details

Lithium aluminum hydride (132 mg, 3.49 mmol, 2.1 eq.) was added to a solution of 4-[2-(1-pyrrolidinyl)ethoxy]benzamide (389 mg, 1.66 mmol) in dry THF (25 mL) then the reaction heated at reflux for 20 h. The reaction was allowed to cool to ambient temperature then quenched with water (0.250 mL). Aqueous sodium hydroxide (0.250 mL of 15% w/v) then water (0.750 mL) was added and the reaction stirred for 30 min. The reaction mixture was passed through a pad of diatomaceous earth which was washed with THF (3×15 mL). The combined organics were concentrated under reduced pressure to give the amine as oil (372 mg, >100%) which was used without further purification.
Quantity
132 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-pyrrolidinyl)ethoxy]benzamide
Quantity
389 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH2:12][CH2:13][O:14][C:15]2[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=O)=[CH:17][CH:16]=2)[CH2:11][CH2:10][CH2:9][CH2:8]1>C1COCC1>[N:7]1([CH2:12][CH2:13][O:14][C:15]2[CH:16]=[CH:17][C:18]([CH2:19][NH2:21])=[CH:22][CH:23]=2)[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
4-[2-(1-pyrrolidinyl)ethoxy]benzamide
Quantity
389 mg
Type
reactant
Smiles
N1(CCCC1)CCOC1=CC=C(C(=O)N)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
then quenched with water (0.250 mL)
ADDITION
Type
ADDITION
Details
Aqueous sodium hydroxide (0.250 mL of 15% w/v) then water (0.750 mL) was added
WASH
Type
WASH
Details
was washed with THF (3×15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCCC1)CCOC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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